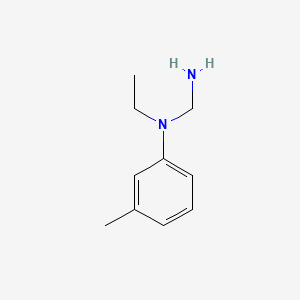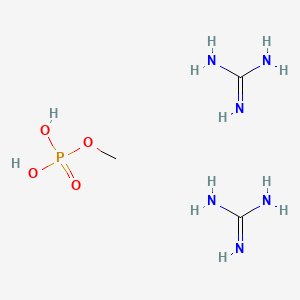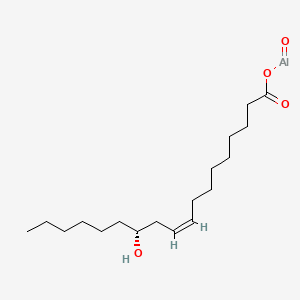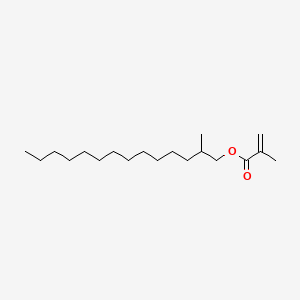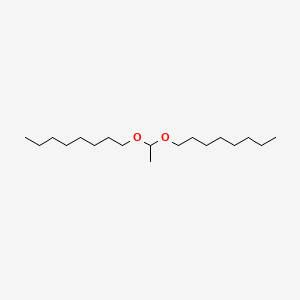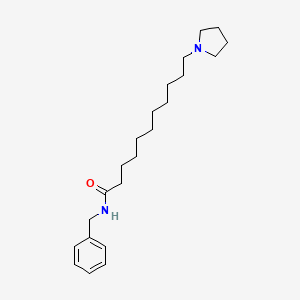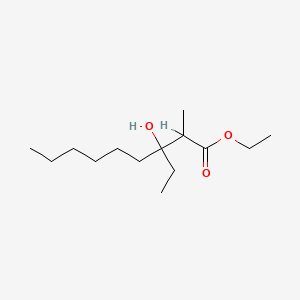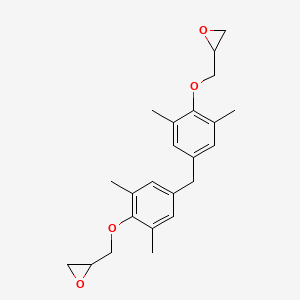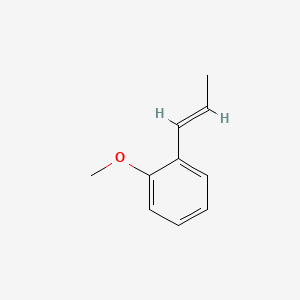
(E)-1-Methoxy-2-(1-propenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Methoxy-2-(1-propenyl)benzene, also known as trans-anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anethole, which is a major component of the essential oil of anise and fennel. This compound is known for its sweet, licorice-like aroma and is widely used in the flavoring and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-1-Methoxy-2-(1-propenyl)benzene can be synthesized through several methods. One common method involves the methylation of anethole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the isomerization of anethole. This process involves the use of catalysts such as sulfuric acid or aluminum chloride to convert anethole into its trans form. The reaction is conducted under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Methoxy-2-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anisaldehyde or anisic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield compounds such as 1-methoxy-2-propylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anisaldehyde, anisic acid.
Reduction: 1-Methoxy-2-propylbenzene.
Substitution: Nitroanethole, bromoanethole, chloroanethole.
Applications De Recherche Scientifique
(E)-1-Methoxy-2-(1-propenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that it possesses antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is widely used in the flavoring and fragrance industries due to its pleasant aroma and taste.
Mécanisme D'action
The mechanism of action of (E)-1-Methoxy-2-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparaison Avec Des Composés Similaires
(E)-1-Methoxy-2-(1-propenyl)benzene can be compared with other similar compounds such as:
Anethole: The parent compound, which exists in both cis and trans forms. This compound is the trans form of anethole.
Estragole: A structural isomer of anethole with a methoxy group at the 4-position instead of the 1-position.
Safrole: Another phenylpropene with a methylenedioxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
2077-36-3 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-methoxy-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3/b6-3+ |
Clé InChI |
SQNQPRDLKOZZJK-ZZXKWVIFSA-N |
SMILES isomérique |
C/C=C/C1=CC=CC=C1OC |
SMILES canonique |
CC=CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



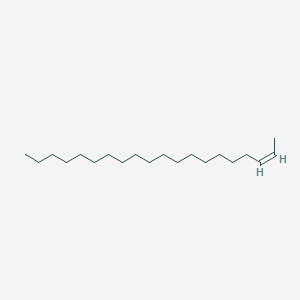

![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
